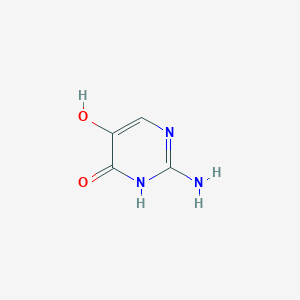

2-Aminopyrimidine-4,5-diol

Description

Properties

IUPAC Name |

2-amino-5-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-4-6-1-2(8)3(9)7-4/h1,8H,(H3,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXIVNPDKWXQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294357 | |

| Record name | 2-Aminopyrimidine-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40769-68-4 | |

| Record name | 40769-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopyrimidine-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Guanidine Hydrochloride with Malonate Esters

One classical and efficient method involves the condensation of guanidine hydrochloride with malonic acid derivatives such as dimethyl malonate or diethyl malonate in the presence of a base like sodium methoxide or sodium ethoxide in alcoholic solvents.

- A freshly prepared sodium methoxide solution in methanol is added to guanidine hydrochloride.

- The mixture is stirred briefly, then dimethyl malonate is slowly introduced.

- The reaction mixture is heated under reflux for 2–6 hours.

- After completion, solvent evaporation is followed by dissolution in water and pH adjustment to around 6 using dilute hydrochloric acid.

- The precipitated 2-amino-4,6-dihydroxypyrimidine (closely related to the 4,5-diol isomer) is filtered, washed, and dried.

- Yields reported are high, typically around 85–96% with high purity (HPLC purity ~99.7%).

- Melting point ranges around 195–197 °C indicate good crystallinity and purity.

Reaction Conditions Summary Table:

| Parameter | Details |

|---|---|

| Starting materials | Guanidine hydrochloride, dimethyl/diethyl malonate |

| Base | Sodium methoxide or sodium ethoxide |

| Solvent | Methanol or ethanol |

| Temperature | Reflux (approx. 65 °C) |

| Reaction time | 2–6 hours |

| pH adjustment | To ~6 with 10% HCl |

| Yield | 85–96% |

| Product form | White solid |

| Melting point | 195–197 °C |

Sonochemical (Ultrasound-Assisted) Synthesis

A novel, rapid, and environmentally friendly method employs ultrasound irradiation to accelerate the base-driven heterocyclization of guanidine hydrochloride with β-diketones or malonate esters.

- Reaction times are significantly reduced (often less than 30 minutes).

- Mild reaction conditions and simplified work-up.

- Comparable or improved yields relative to conventional reflux methods.

- Use of bases such as sodium carbonate, sodium hydroxide, or sodium ethoxide.

- Sodium ethoxide (NaOC2H5) was found to be the most effective base for high yields.

- The molar ratio of substrates and reaction time critically influence yield.

- The sonochemical method provides yields up to 78% in 30 minutes, outperforming some conventional methods.

Representative Data from Optimization Studies:

| Base | Molar Ratio (Guanidine:Malonate) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Na2CO3 | 5.1:1 | 30 | 55 |

| NaOH | 5.0:1 | 30 | 24 |

| NaOC2H5 | 5.0:1 | 30 | 78 |

Formation of Pyrimidine Ring via Condensation and Subsequent Functional Group Transformations

Advanced synthetic routes involve:

- Formation of the pyrimidine ring incorporating protected amino groups.

- Alkylation of thiol groups when relevant.

- Deprotection of amino groups.

- Conversion of hydroxyl groups to halogens (chlorine, bromine, iodine) using halogenating agents such as phosphorus oxychloride (POCl3).

This approach is particularly useful for derivatives like 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, precursors to pharmaceutical agents such as ticagrelor.

- Use of low-cost, commercially available starting materials.

- Mild, robust, and selective reaction conditions.

- Improved yields and easier industrial scalability compared to earlier methods.

- Hydrogenation steps for nitro or diazo group reduction to amino groups in some routes.

Stepwise Process Summary:

| Step | Description | Conditions/Notes |

|---|---|---|

| Ring formation | Condensation to form 4,6-dihydroxypyrimidine | Using guanidine and malonate derivatives |

| Alkylation | Introduction of alkyl groups on thiol | Alkylation reagents, mild conditions |

| Amino group deprotection | Removal of protecting groups | Acid/base treatment |

| Hydroxyl to halogen conversion | Halogenation with POCl3 or similar reagents | 70–140 °C, selective halogenation |

| Hydrogenation (optional) | Reduction of nitro/diazo to amino | Catalytic hydrogenation |

(Data synthesized from patent WO2014023681A1)

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages/Challenges | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Classical reflux condensation | High yield, well-established, scalable | Longer reaction times (2–6 h) | 85–96 | 2–6 hours |

| Sonochemical synthesis | Rapid, mild conditions, environmentally friendly | Requires ultrasound equipment | Up to 78 | <30 minutes |

| Multi-step ring formation & halogenation | High selectivity, industrially scalable, versatile for derivatives | More complex, multiple steps | Improved over older methods | Several hours (multi-step) |

Research Findings and Optimization Insights

- The choice of base and solvent critically affects the yield and purity of 2-aminopyrimidine-4,5-diol and its analogs.

- Sonochemical methods represent a promising advancement, reducing reaction times and improving yields.

- Halogenation of hydroxyl groups in the pyrimidine ring is best achieved with phosphorus oxychloride under controlled temperature to avoid side reactions.

- Industrial processes benefit from starting materials that already incorporate protected amino groups to simplify downstream steps.

- Hydrogenation steps for amino group formation require careful control to avoid over-reduction or impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyrimidine-4,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .

Scientific Research Applications

Antiviral and Antimicrobial Activity

2-Aminopyrimidine derivatives have shown promising antiviral properties. For instance, compounds derived from 2-amino-4,6-dihydroxypyrimidines have been synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in immune-activated cells, which is crucial in inflammatory responses. The most effective compounds demonstrated significant inhibition of NO production, indicating potential use as anti-inflammatory agents .

In the context of antibacterial activity, 2-aminopyrimidine derivatives have been developed to combat resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). One study reported that certain analogs displayed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against these pathogens, highlighting their potential as new antibiotic candidates .

Cancer Therapeutics

The structural features of 2-aminopyrimidine-4,5-diol make it a suitable scaffold for developing inhibitors of various kinases involved in cancer progression. Research indicates that modifications at specific positions on the pyrimidine ring can enhance the biological activity of these compounds against cancer cells. For example, certain derivatives have been identified as inhibitors of cyclin-dependent kinases, which are critical for cell cycle regulation .

Copper-Catalyzed Reactions

2-Aminopyrimidine-4,5-diol has been utilized as an efficient ligand in copper-catalyzed N-arylations of imidazoles with aryl and heteroaryl halides. This reaction is significant for synthesizing complex organic molecules in a solvent-free environment, demonstrating the compound's utility in green chemistry practices .

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its ability to participate in diverse chemical reactions makes it invaluable for creating libraries of compounds that can be screened for biological activity. This feature is particularly beneficial in drug discovery processes where rapid synthesis and evaluation are essential .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Aminopyrimidine-4,5-diol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Aminopyrimidine-4,6-diol (Structural Isomer)

- Structure : Shares the same molecular formula (C₄H₅N₃O₂ ) but differs in hydroxyl group positions (4,6-diol vs. 4,5-diol).

- Synthesis: No synthesis details are provided in the evidence, but it is commercially available (CAS: 4425-67-6) .

- Key Differences : The isomerism likely leads to variations in solubility, hydrogen-bonding capacity, and reactivity. For instance, the 4,5-diol configuration may facilitate intramolecular hydrogen bonding, influencing its stability or interaction with biological targets.

2-Aminopyrimidin-4-ol (Precursor)

- Structure: Contains a single hydroxyl group at position 4 and an amino group at position 2.

- Synthesis: Serves as the precursor for 2-aminopyrimidine-4,5-diol via microbial hydroxylation. The low yield (18%) suggests steric or electronic challenges in introducing the second hydroxyl group .

Pyrimidine-2,4-diamine

- Structure: Features amino groups at positions 2 and 4 instead of hydroxyls.

- Synthesis : Hydroxylation by Burkholderia sp. MAK1 cells occurs with a higher yield (50% ), though the product structure is unspecified .

- Functional Implications: The amino groups enhance basicity and nucleophilicity, making it more suited for reactions like alkylation or Schiff base formation compared to hydroxyl-rich analogs.

4-Chloropyrimidin-2-amine

- Structure: Contains a chlorine substituent at position 4 and an amino group at position 2.

- Synthesis: Hydroxylation by Burkholderia sp.

- Reactivity : The electron-withdrawing chlorine group may deactivate the ring, reducing hydroxylation efficiency compared to unsubstituted analogs.

Data Table: Comparative Analysis of Pyrimidine Derivatives

Research Findings and Implications

Hydroxylation Efficiency: The lower yield of 2-aminopyrimidine-4,5-diol (18%) compared to pyrimidine-2,4-diamine (50%) and 4-chloropyrimidin-2-amine (34%) suggests positional and electronic effects influence microbial activity. Steric hindrance at the 5-position or substrate binding preferences in Burkholderia sp. MAK1 may limit efficiency .

Structural vs. Functional Trade-offs: While 2-aminopyrimidine-4,6-diol is more accessible commercially, the 4,5-diol isomer’s unique hydroxyl arrangement may offer advantages in metal chelation or biomolecular interactions.

Knowledge Gaps: Limited data exist on the physicochemical properties (e.g., melting points, solubility) and biological activities of these compounds, highlighting areas for further study.

Biological Activity

2-Aminopyrimidine-4,5-diol is a compound that has garnered interest in the scientific community due to its diverse biological activities. This article explores its potential applications in medicine and biology, focusing on its antimicrobial, antiviral, and enzyme inhibitory properties.

Chemical Structure and Properties

The structure of 2-Aminopyrimidine-4,5-diol features both amino and hydroxyl functional groups, which contribute to its unique reactivity and biological activity. This compound can be synthesized from various precursors, allowing for modifications that enhance its therapeutic potential.

Antimicrobial and Antiviral Properties

Research indicates that 2-Aminopyrimidine-4,5-diol exhibits antimicrobial and antiviral properties. It has been studied for its ability to inhibit the growth of various pathogens, including bacteria and viruses. For instance, a study highlighted its potential as an anti-pseudomonal agent by inhibiting key enzymes in the glyoxylate shunt, crucial for the survival of Pseudomonas aeruginosa in mammalian systems .

Enzyme Inhibition

One of the most promising aspects of 2-Aminopyrimidine-4,5-diol is its inhibitory activity against specific enzymes. For example, it has been identified as a potent inhibitor of β-glucuronidase, with one derivative showing an IC50 value of 2.8 µM, significantly outperforming the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 µM) . This enzyme is associated with various pathological conditions such as colon cancer and urinary tract infections.

The biological activity of 2-Aminopyrimidine-4,5-diol is attributed to its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biochemical pathways. For example, it has been shown to bind to isocitrate lyase (ICL) and malate synthase G (MS), leading to disrupted metabolic processes in pathogenic bacteria .

Comparative Analysis with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine | Lacks hydroxyl groups at positions 4 and 5 | Less reactive in biological contexts |

| 4,6-Dihydroxypyrimidine | Hydroxyl groups at positions 4 and 6 | Limited activity compared to 2-Aminopyrimidine-4,5-diol |

| 2-Amino-4,6-dichloropyrimidine | Chlorine atoms at positions 4 and 6 | Altered reactivity; specific applications in synthesis |

Case Studies

- Inhibition of Glyoxylate Shunt Enzymes : A study demonstrated that structural analogs of 2-aminopyrimidines could inhibit both ICL and MS in vitro, preventing growth on acetate as a carbon source . This finding suggests potential therapeutic applications against bacterial infections.

- β-Glucuronidase Inhibitory Activity : Another study synthesized a series of derivatives from 2-aminopyrimidine-4,5-diol and evaluated their inhibitory effects on β-glucuronidase. Compound 24 emerged as a lead candidate due to its superior activity .

- Nitric Oxide Production Suppression : Research involving 5-substituted derivatives showed significant suppression of nitric oxide production in immune cells, indicating anti-inflammatory properties .

Q & A

Q. What are the common synthetic routes for 2-Aminopyrimidine-4,5-diol, and how do their yields compare?

Q. How can researchers characterize the structural purity of 2-Aminopyrimidine-4,5-diol?

Advanced spectroscopic techniques are critical:

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. HMBC and HMQC correlations resolve connectivity in complex structures .

- X-ray crystallography : For crystalline derivatives, single-crystal analysis confirms bond angles, dihedral angles, and hydrogen-bonding networks (e.g., hemiaminal derivatives of 2-aminopyrimidine) .

- ESI-MS : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can contradictory yields in microbial vs. chemical synthesis be resolved?

Discrepancies in yields (e.g., 18% microbial vs. unreported chemical) may arise from reaction specificity or side reactions. To address this:

- Optimize microbial conditions : Adjust pH, temperature, or substrate concentration to enhance enzyme activity .

- Monitor intermediates : Use HPLC or LC-MS to track byproducts in chemical routes, enabling stepwise yield improvement .

- Comparative kinetic studies : Analyze rate-limiting steps (e.g., hydroxylation efficiency in microbial systems vs. hydrolysis in chemical routes).

Q. What strategies are effective for studying the biological activity of 2-Aminopyrimidine-4,5-diol derivatives?

Derivatives can be evaluated via:

- Antiglycation assays : Measure IC₅₀ values (e.g., 240 μM for related pyrimidine derivatives) using bovine serum albumin (BSA) incubated with glucose .

- Molecular docking : Screen against targets like EGFR or SRC using tools like AutoDock Vina. Affinity scores (e.g., -9.0 kcal/mol for β-sitosterol with EGFR) guide prioritization .

- β-glucuronidase inhibition : Assess enzyme activity spectrophotometrically at 540 nm .

Q. How can computational methods predict the reactivity of 2-Aminopyrimidine-4,5-diol in novel reactions?

- DFT calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites.

- Docking studies : Predict binding modes with biological targets (e.g., kinases) using affinity scores and pose clustering .

- QSAR models : Correlate substituent effects (e.g., nitro or fluoro groups) with activity trends observed in analogues .

Q. What experimental designs mitigate instability issues during storage or reactions?

- Lyophilization : Stabilize the compound in solid form under inert gas (N₂ or Ar).

- Buffered solutions : Use ammonium acetate (pH 6.5) to prevent degradation in aqueous media .

- Low-temperature storage : Store at -20°C in amber vials to reduce photolytic decomposition .

Q. How do substituent variations impact the physicochemical properties of 2-Aminopyrimidine-4,5-diol?

- Electron-withdrawing groups (e.g., -NO₂, -Cl): Increase acidity of hydroxyl groups, altering solubility and reactivity .

- Hydrophobic substituents (e.g., aryl rings): Reduce water solubility but enhance membrane permeability in biological assays .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectral data for diol derivatives?

- Cross-validate techniques : Combine NMR (e.g., HMBC for long-range correlations) with IR (to confirm hydroxyl stretches at ~3200 cm⁻¹) .

- Reproduce conditions : Ensure consistent solvent, temperature, and concentration during analysis.

- Reference databases : Compare with published spectra of structurally related compounds (e.g., pyridin-5-ols) .

Q. What methodologies resolve discrepancies in biological activity across studies?

- Dose-response curves : Establish IC₅₀ values under standardized protocols (e.g., fixed incubation times).

- Cell-line specificity : Test across multiple models (e.g., cancer vs. normal cells) to account for variability .

- Positive controls : Use established inhibitors (e.g., aminoguanidine for antiglycation assays) to calibrate results .

Q. How can researchers design experiments to probe the mechanism of hydroxylation in microbial systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.